

Acidity of Halogenated Benzoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-4-chloro-2-fluorobenzoic acid*

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The acidity of benzoic acid and its derivatives is a fundamental parameter in drug design and development, influencing properties such as solubility, absorption, and interaction with biological targets. Halogen substitution on the benzene ring can significantly alter the acidity of the carboxylic acid group through a combination of inductive and resonance effects. This guide provides a comparative analysis of the acidity of various halogenated benzoic acids, supported by experimental data and detailed methodologies.

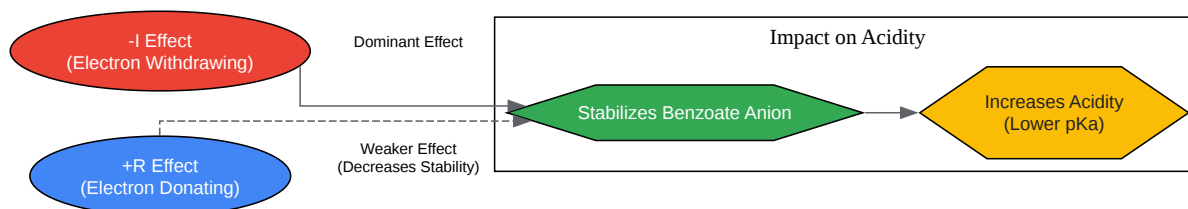
Data Summary: pKa Values of Halogenated Benzoic Acids

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The pKa values for benzoic acid and its halogenated derivatives, determined at or near 25°C in aqueous solution, are summarized in the table below for easy comparison.

Compound	pKa
Benzoic Acid	4.20
Fluoro-substituted	
2-Fluorobenzoic Acid	3.27
3-Fluorobenzoic Acid	3.86
4-Fluorobenzoic Acid	4.14
2,6-Difluorobenzoic Acid	2.34 (Predicted)[1][2]
Chloro-substituted	
2-Chlorobenzoic Acid	2.92
3-Chlorobenzoic Acid	3.82
4-Chlorobenzoic Acid	3.98
2,4-Dichlorobenzoic Acid	2.68 (Predicted)[3][4]
2,6-Dichlorobenzoic Acid	1.69 (Predicted)[5][6]
3,5-Dichlorobenzoic Acid	3.46 (Predicted)[7]
Bromo-substituted	
2-Bromobenzoic Acid	2.85
3-Bromobenzoic Acid	3.81
4-Bromobenzoic Acid	3.97
3,5-Dibromobenzoic Acid	3.42 (Predicted)[8][9]
Iodo-substituted	
2-Iodobenzoic Acid	2.86
3-Iodobenzoic Acid	3.85
4-Iodobenzoic Acid	4.00
3,5-Diiodobenzoic Acid	4.48 (Predicted)[10]

Understanding the Trends in Acidity

The acidity of substituted benzoic acids is primarily governed by the electronic effects of the substituents on the stability of the benzoate conjugate base. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).



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